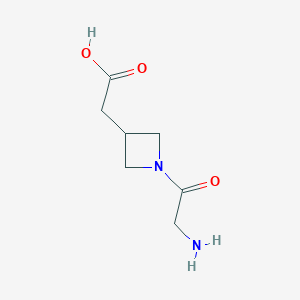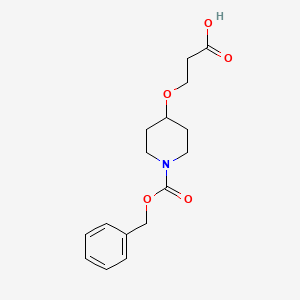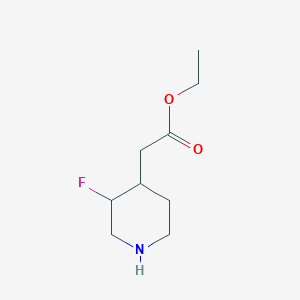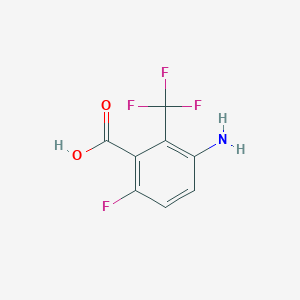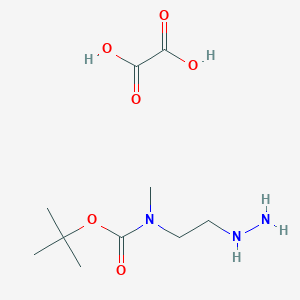
oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate is a chemical compound with a molecular formula of C9H20N4O4 It is a derivative of carbamic acid and is often used in various chemical and biological research applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate typically involves the reaction of tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH level to optimize the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The industrial production methods aim to achieve high efficiency and consistency in the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxalic acid derivatives, while reduction reactions may produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
Oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical synthesis processes and as a precursor for the synthesis of other compounds.
Biology: The compound is used in biological research to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to changes in metabolic pathways and cellular processes, which are the basis for its various applications in research and medicine .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to oxalic acid; tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate include:
tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate: A derivative of glycine with similar chemical properties.
tert-Butyl N-(2-hydrazinylethyl)carbamate: Another related compound with comparable applications and reactivity.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C10H21N3O6 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
tert-butyl N-(2-hydrazinylethyl)-N-methylcarbamate;oxalic acid |
InChI |
InChI=1S/C8H19N3O2.C2H2O4/c1-8(2,3)13-7(12)11(4)6-5-10-9;3-1(4)2(5)6/h10H,5-6,9H2,1-4H3;(H,3,4)(H,5,6) |
Clave InChI |
PWJFIZNBHGYVDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCNN.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


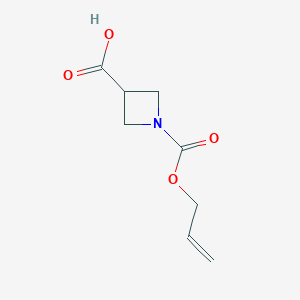
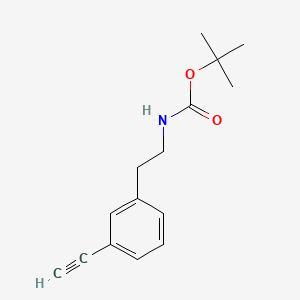
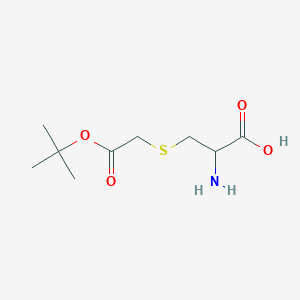
![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13508830.png)
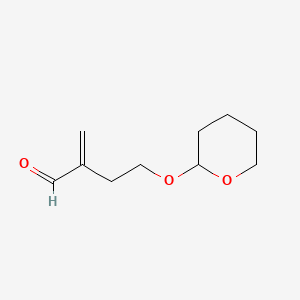

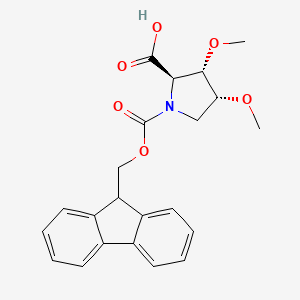
![1-[4-(4-Morpholinyl)phenyl]cyclobutanamine](/img/structure/B13508844.png)

